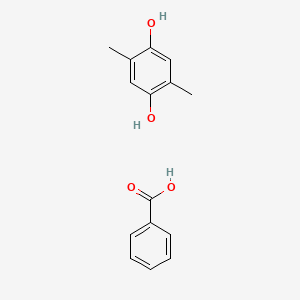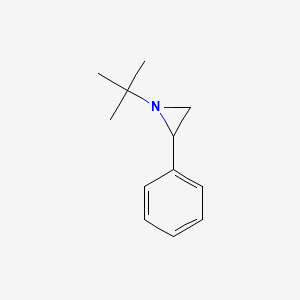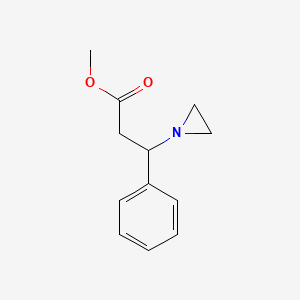
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aziridin-1-yl)-3-phenylpropanoate typically involves the aziridination of alkenes. One common method is the reaction of an alkene with an electrophilic nitrogen source, such as an organic azide, in the presence of a metal catalyst. For instance, the use of copper(II) triflate or ruthenium(II) porphyrin as catalysts can facilitate the formation of aziridines from alkenes .
Industrial Production Methods: Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . Another method involves the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Ring-Opening: Formation of β-amino esters or β-thio esters.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Aziridines are known for their potential antitumor activity, making them candidates for drug development.
Polymer Chemistry: Utilized in the synthesis of polyamines through ring-opening polymerization, which can be used in coatings, gene transfection, and materials templating.
Mécanisme D'action
The mechanism of action of methyl 3-(aziridin-1-yl)-3-phenylpropanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine moiety highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological applications . The compound can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Aziridine-1-carbaldehyde oximes: These compounds also feature an aziridine ring and exhibit similar reactivity and biological activity.
N-alkyl aziridines: These compounds are structurally similar but differ in the substituents on the nitrogen atom, affecting their reactivity and applications.
Uniqueness: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is unique due to the presence of both an aziridine ring and a phenylpropanoate moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
22482-11-7 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 3-(aziridin-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-11(13-7-8-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clé InChI |
QOLYVTCWTNUFPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


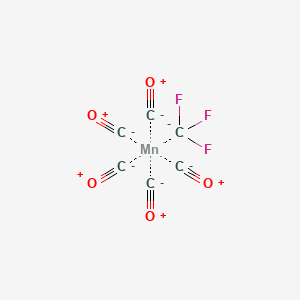


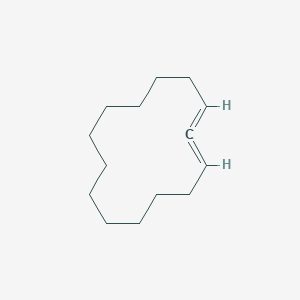
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
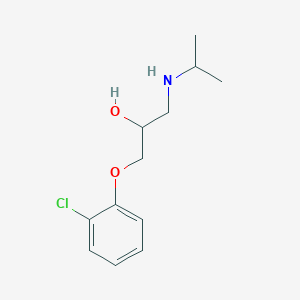

![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)


![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)

